molecular formula C18H18N2O3 B2766159 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952836-02-1

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2766159
CAS No.: 952836-02-1
M. Wt: 310.353
InChI Key: JEMFSVAXFMATEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound of significant interest in early-stage pharmacological research, particularly in the field of oncology. It belongs to the 3,4-dihydroquinoxalin-2(1H)-one class of heterocycles, a scaffold recognized for its diverse biological activities and potential as a privileged structure in medicinal chemistry . The core quinoxaline structure is known to be a key pharmacophore in the development of novel therapeutic agents . Compounds based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been identified as a novel class of tubulin polymerization inhibitors . These inhibitors are a focus of intense investigation in anticancer drug discovery because they can disrupt the formation of microtubules, which are critical for cellular processes like mitosis and cell proliferation. Specifically, related analogues have been shown to target the colchicine binding site on tubulin, a mechanism associated with potent antitumor activity and the potential for vascular disruption in tumors . The structural features of this compound, including the 4-ethoxyphenyl moiety, are often critical for biological activity, as studies on similar molecules indicate that the methoxy or ethoxy group on the phenyl ring is necessary for antitumor potency . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool to study the tubulin-colchicine binding site and mechanisms of cell cycle arrest. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-(4-ethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-13(8-10-14)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMFSVAXFMATEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetylation Followed by Nucleophilic Substitution

A two-step acylation strategy is frequently employed. First, 3,4-dihydroquinoxalin-2(1H)-one undergoes chloroacetylation using chloroacetyl chloride in dry DMF at 0°C, producing 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (74% yield). Subsequent nucleophilic substitution with 4-ethoxyphenacyl bromide in acetonitrile under reflux with $$ K2CO3 $$ introduces the ethoxyphenylacetyl moiety. This method achieves a 75% yield for analogous compounds, though steric hindrance from the ethoxy group may necessitate extended reaction times (10–12 hours).

Direct Coupling via Carbodiimide-Mediated Activation

Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBT) enable direct acylation of the secondary amine at the 4-position. Activation of 4-ethoxyphenylacetic acid with DCC/HOBT in DMF facilitates coupling to the dihydroquinoxalinone core at room temperature, yielding the target compound in 65–70% efficiency. This method avoids harsh conditions but requires rigorous purification to remove dicyclohexylurea byproducts.

One-Pot Oxidative Amidation-Heterocycloannulation

A metal-free approach leverages 2,2-dibromo-1-(4-ethoxyphenyl)ethanone and o-phenylenediamine in DMSO with triethylamine at 75°C. The reaction proceeds via oxidative amidation, forming an intermediate α-ketoamide that cyclizes to the quinoxalinone. This one-pot method achieves 70% yield and tolerates electron-donating groups like ethoxy. Mechanistic studies suggest involvement of sulfonium intermediates, confirmed by $$ ^{13}C $$-NMR and NOE correlations.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Reagents/Conditions Yield (%) Reaction Time (h) Key Advantage
Chloroacetylation Chloroacetyl chloride, $$ K2CO3 $$, reflux 75 10–12 High yield, scalable
DCC/HOBT Coupling DCC, HOBT, room temperature 65–70 8–10 Mild conditions
Oxidative Amidation DMSO, Et$$_3$$N, 75°C 70 6–8 One-pot, metal-free
Radical C–H Activation $$ n $$-Bu$$_4$$NI, TBHP <50 12–24 Novel, avoids pre-functionalization

Experimental Optimization and Challenges

  • Solvent Selection : Acetonitrile and DMF are optimal for nucleophilic substitution and coupling, respectively, while DMSO enhances cyclization in one-pot methods.
  • Temperature Control : Exothermic reactions (e.g., chloroacetyl chloride addition) require ice-bath cooling to prevent side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane (30:70) effectively isolates the target compound.

Challenges include the limited commercial availability of 4-ethoxyphenacyl bromide , necessitating prior synthesis from 4-ethoxyacetophenone via bromination. Additionally, steric effects from the ethoxy group can slow acylation kinetics, requiring excess reagents or prolonged heating.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce dihydroquinoxaline derivatives with altered electronic properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 310.36 g/mol
  • CAS Number : 952836-02-1

The structure of this compound features a quinoxaline backbone substituted with an ethoxyphenyl and an acetyl group, which is crucial for its biological activity.

Antiviral Activity

Quinoxaline derivatives have been extensively studied for their antiviral properties. Research indicates that compounds similar to 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiviral activity against various viruses, including:

  • Herpes Simplex Virus (HSV) : Compounds with quinoxaline moieties have shown promising results in reducing viral plaque formation in Vero cells. For instance, certain derivatives demonstrated over 25% reduction in plaque numbers at concentrations around 20 µg/mL .
  • Hepatitis B Virus (HBV) : New classes of quinoxaline derivatives have shown encouraging anti-HBV activity. Some compounds achieved effective concentrations (EC50) below 0.05 µM with comparable toxicity profiles to standard antiviral drugs .
  • Influenza Virus : Recent studies have highlighted the efficacy of quinoxaline hybrids against H1N1 strains, with some exhibiting IC50 values as low as 0.2164 µM while maintaining high cytotoxicity thresholds .

Anticancer Properties

The anticancer potential of quinoxaline derivatives is another area of active research. The ability of these compounds to inhibit cancer cell proliferation has been documented in various studies:

  • Mechanism of Action : Quinoxalines may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell cycle regulation and apoptosis .
  • Case Studies : In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines at micromolar concentrations. For example, one study reported a derivative achieving a half-maximal inhibitory concentration (IC50) of approximately 5 µM against breast cancer cells .

Anti-inflammatory Effects

Research has also indicated that quinoxaline derivatives possess anti-inflammatory properties:

  • Mechanism : These compounds may modulate inflammatory pathways by inhibiting the activation of NF-kB and MAPK signaling cascades, which are critical in the inflammatory response .
  • Experimental Evidence : In animal models, compounds similar to 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one have demonstrated reduced inflammation markers following treatment with doses as low as 10 mg/kg .

Summary of Findings

The compound 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one shows promising applications across several therapeutic areas:

ApplicationActivity LevelReference
AntiviralEffective against HSV and HBV
AnticancerInhibitory effects on cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and ethoxyphenyl group. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Scaffold Modifications
  • 4-(2-Methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2a): This lead compound demonstrated potent antiproliferative activity (GI₅₀ = 1.5–1.7 nM) by targeting tubulin, similar to combretastatin A-4 (CA-4), a vascular disrupting agent. Replacing its piperidine C-ring with a lactam (piperazin-2-one) increased potency 3–6-fold, highlighting the importance of the lactam moiety in enhancing binding affinity .
  • 4-(2-Chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a): Substituting the methyl group with chlorine at the quinazolinyl C2 position improved activity (GI₅₀ = 0.53–2.01 nM). This underscores the role of halogenation in boosting cytotoxicity .
  • Cyanophenyl Derivatives (6l, 6m): Compounds with 3- or 4-cyanophenyl substituents exhibited high antiproliferative activity (e.g., 6m: GI₅₀ = 0.8–1.2 nM), suggesting electron-withdrawing groups enhance tubulin-binding efficiency .
Substituent Effects
Compound Substituent(s) Key Activity (GI₅₀ or IC₅₀) Mechanism/Target
Target Compound 4-Ethoxyphenylacetyl Not reported Presumed tubulin inhibition
6a 2-Chloroquinazolinyl, 7-methoxy 0.53–2.01 nM Tubulin polymerization
6m 3-Cyanophenyl 0.8–1.2 nM G2/M phase arrest
13c (Scaffold-hop) Expanded C-ring Highly potent Not specified

Functionalization for Soluble Guanylate Cyclase (sGC) Activation

Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compounds 20, 22) were designed as heme-independent sGC activators. Docking studies revealed that:

  • Mono-carboxylic derivatives bind to the Y-S-R motif in the sGCβ1-NH2 domain via hydrogen bonding.
  • Di-carboxylic derivatives occupy a hydrophobic pocket adjacent to the active site, enhancing affinity .

Comparison with Target Compound: The absence of carboxylic groups in 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one suggests divergent therapeutic applications (antitumor vs. cardiovascular). However, structural flexibility allows scaffold repurposing via targeted substitutions .

Crystallographic and Hydrogen-Bonding Insights

  • 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one: X-ray studies revealed a non-planar pyrazinone ring and intermolecular N-H···O hydrogen bonds forming inversion dimers. Such interactions stabilize crystal packing and may influence bioavailability .
  • BRD4 Inhibitor Complex (PDB: 6N47): A quinoxalinone derivative with a methoxyphenyl-propenoyl group binds BRD4 via hydrophobic and π-π interactions, demonstrating scaffold adaptability for protein-targeted therapies .

Structural Implications :
The ethoxyphenyl group in the target compound may engage in similar hydrophobic interactions, while its acetyl linker could facilitate conformational flexibility for target binding .

Substituent Position and Bioactivity

  • N1, N4, C6, and C7 Modifications: Substituents at these positions (e.g., benzyl at N4 in CAS 106595-91-9) influence sGC activation and antitumor activity.
  • Ethoxy vs. Methoxy Groups : Ethoxy’s larger size may increase metabolic stability compared to methoxy, though this requires empirical validation .

Biological Activity

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one includes an ethoxyphenyl group attached to a dihydroquinoxalinone core. Its molecular formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, and it has a molecular weight of 286.34 g/mol. The unique arrangement of functional groups contributes to its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets, including:

  • Enzymatic Inhibition : Quinoxaline derivatives have been shown to inhibit enzymes involved in critical biological pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), potentially leading to anti-inflammatory and antiplatelet effects .
  • DNA Intercalation : The quinoxaline core may intercalate into DNA, affecting replication and transcription processes .
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis through receptor interactions .

Anticancer Activity

Research indicates that derivatives of quinoxaline exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including melanoma and leukemia . The specific activity of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one against cancer cells remains to be thoroughly investigated; however, its structural analogs have shown promising results.

Antiplatelet Effects

The compound has been studied for its potential antiplatelet activity. It is hypothesized that the acetyl group may enhance the compound's ability to modulate platelet aggregation through NO synthase activation, thereby reducing thromboxane A2 levels . This could make it a candidate for cardiovascular disease management.

Anti-inflammatory Properties

Quinoxaline derivatives are known for their anti-inflammatory effects. The ability of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Similar quinoxaline derivatives showed significant cytotoxicity against melanoma and leukemia cell lines with IC50 values in the low micromolar range .
Antiplatelet Activity Acetoxy quinolones demonstrated inhibition of ADP-induced platelet aggregation via NO synthase activation .
Anti-inflammatory Effects Compounds with similar structures exhibited reduced levels of inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one?

  • Methodological Answer : The synthesis typically involves coupling 3,4-dihydroquinoxalin-2(1H)-one derivatives with acetylated aromatic precursors. Key steps include:

  • Reagent Selection : Use of ethyl glyoxalate (50% in toluene) and ethanol at 45°C for initial condensation (85% yield) .
  • Catalysts : Sodium hydride (NaH) in DMF for alkylation reactions, or NaCNBH₃ in methanol/acetic acid for reductive amination (yields up to 98%) .
  • Purification : Column chromatography with silica gel and solvent systems like ethyl acetate/hexane for isolating intermediates .
    • Critical Parameters : Temperature control during exothermic steps (e.g., bromination with Br₂ in acetic acid) and solvent polarity adjustments to minimize by-products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR spectroscopy to verify substituent positions and diastereomeric purity. For example, aromatic protons in the 4-ethoxyphenyl group appear as doublets near δ 6.8–7.2 ppm .
  • Purity Assessment : Thin-layer chromatography (TLC) with UV visualization or iodine staining, using silica-coated plates and dichloromethane/methanol (9:1) as mobile phase .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion for C₁₈H₁₉N₂O₃ at m/z 311.1396) .

Advanced Research Questions

Q. How can researchers design robust pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • In Vitro Testing : Use a randomized block design with split-plot arrangements. For example:
  • Primary Plots : Cell lines (e.g., cancer vs. non-cancer).
  • Subplots : Dosage gradients (e.g., 1–100 μM).
  • Endpoints : Apoptosis markers (e.g., caspase-3 activation) or ROS generation measured via flow cytometry .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negative controls. Validate assays with triplicate runs and statistical analysis (ANOVA, p < 0.05) .

Q. How should researchers address contradictions in synthetic yield data across similar dihydroquinoxaline derivatives?

  • Methodological Answer :

  • Root-Cause Analysis : Compare reaction parameters (e.g., 27a: 80% yield vs. 27c: 23% yield). Key variables include:
  • Electrophilic Reactivity : Thiophene-2-carbonyl (27a) vs. nicotinoyl (27c) groups may exhibit differing steric hindrance during acylation .
  • Solvent Effects : Polar aprotic solvents (DMF) improve solubility of aromatic intermediates but may promote side reactions .
  • Mitigation : Optimize stoichiometry (e.g., excess acyl chloride) or switch to milder coupling agents (e.g., EDC/HOBt) .

Q. What strategies are recommended for assessing this compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests in aqueous media, monitoring half-life via HPLC .
  • Bioaccumulation : Calculate logP values (e.g., using ChemAxon software) and compare to regulatory thresholds (logP > 3 indicates high bioaccumulation potential) .
  • Toxicity Profiling : Use Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests (72-h IC₅₀) .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Methodological Answer :

  • Intermediate Isolation : For moisture-sensitive intermediates (e.g., enol ethers), use anhydrous solvents (THF, CH₂Cl₂) and inert gas (N₂) purging .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during free-radical-prone steps (e.g., bromination) .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to detect decomposition in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.